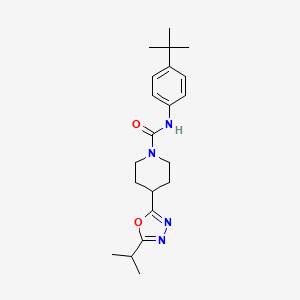

N-(4-(tert-butyl)phenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Descripción

N-(4-(tert-butyl)phenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a piperidine-based small molecule characterized by a carboxamide group linked to a 4-(tert-butyl)phenyl substituent and a 5-isopropyl-1,3,4-oxadiazole ring.

Propiedades

IUPAC Name |

N-(4-tert-butylphenyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-14(2)18-23-24-19(27-18)15-10-12-25(13-11-15)20(26)22-17-8-6-16(7-9-17)21(3,4)5/h6-9,14-15H,10-13H2,1-5H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGJYQVDJCLCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-(tert-butyl)phenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Oxadiazole moiety: Known for various biological activities including anticancer and antiparasitic effects.

- Piperidine ring: Often associated with psychotropic effects and interactions with neurotransmitter receptors.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing a 1,3,4-oxadiazole unit have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, with some compounds showing an IC50 as low as 0.65 µM .

Table 1 summarizes the anticancer activity of related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | HeLa | 2.41 |

| Compound C | CaCo-2 | 10.38 |

The mechanism by which N-(4-(tert-butyl)phenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide exerts its anticancer effects may involve:

- Induction of Apoptosis: Western blot analysis has shown increased levels of p53 and activation of caspase pathways in treated cancer cells .

- Cell Cycle Arrest: Flow cytometry studies indicated that certain derivatives can arrest the cell cycle at the G0/G1 phase, preventing further proliferation .

Case Studies

Case Study 1: Anticancer Screening

In a comprehensive screening of various oxadiazole derivatives, N-(4-(tert-butyl)phenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide was evaluated for its cytotoxicity against several cancer cell lines. The results indicated a promising profile with significant inhibition observed in MCF-7 cells.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer progression. The results suggested strong hydrophobic interactions with key amino acid residues similar to established anticancer drugs like Tamoxifen .

Comparación Con Compuestos Similares

Key Observations :

- Steric Effects : The isopropyl group on the oxadiazole may improve metabolic stability relative to smaller substituents (e.g., methyl or hydrogen).

- Binding Interactions : The naphthalene analog () may exhibit stronger π-π stacking but lower solubility due to its planar aromatic system.

Structure-Activity Relationship (SAR) Trends

- 5-Phenyl (): May enhance aromatic interactions but increase molecular weight, affecting pharmacokinetics. 5-Furan-2-yl (): Introduces electron-rich heterocycle, possibly altering electronic interactions with enzymes.

- N-Substituents :

- 4-(tert-butyl)phenyl (Target) : Enhances hydrophobic interactions compared to naphthalen-1-ylmethyl () or 4-chlorobenzenesulfonyl ().

Q & A

Q. What in vivo pharmacokinetic parameters should be prioritized for translational studies?

- Methodological Answer : Focus on:

- Oral bioavailability : Assessed via rat models with LC-MS/MS plasma analysis.

- Metabolic stability : Incubate with liver microsomes; quantify metabolites via UPLC-QTOF.

- Blood-brain barrier penetration : Measure brain/plasma ratio post-administration .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.